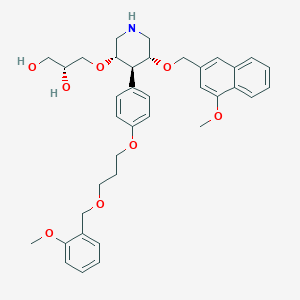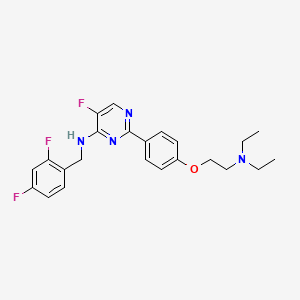![molecular formula C20H22N2O2S B10852992 [2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B10852992.png)
[2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a cyclohexyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl derivative, which undergoes a series of reactions to introduce the pyridine ring and the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of [2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine, share some structural similarities.
Cyclohexyl derivatives: Compounds like cyclohexylamine and cyclohexanol have a cyclohexyl group in their structure.
Benzoate esters: Methyl benzoate and ethyl benzoate are examples of compounds with a benzoate ester group.
Uniqueness
What sets [2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C20H22N2O2S |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
[2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate |
InChI |
InChI=1S/C20H22N2O2S/c1-21-19(25)20(16-10-7-13-22-14-16)12-6-5-11-17(20)24-18(23)15-8-3-2-4-9-15/h2-4,7-10,13-14,17H,5-6,11-12H2,1H3,(H,21,25) |
InChI-Schlüssel |
UHXSGUDTSLFJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)C1(CCCCC1OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((3aR,10aR)-2-Methyl-2,3,3a,4,10,10a-hexahydro-1H-2,4a-diaza-cyclopenta[b]fluoren-9-yl)-4-(1-methyl-1H-indol-3-yl)-pyrrole-2,5-dione; hydrochloride](/img/structure/B10852919.png)
![(6aR,12bR)-6-Methyl-5,6,6a,7,8,12b-hexahydro-benzo[a]phenanthridine-9,10-diol](/img/structure/B10852922.png)
![(2R)-N-[(2R)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10852925.png)
![(4aR,6aR,12aS,12bR)-10-hydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one](/img/structure/B10852932.png)

![[(1R,2S)-2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B10852941.png)
![[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852947.png)
![3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate](/img/structure/B10852950.png)
![[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852955.png)

![2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B10852963.png)
![8-(3-Chlorophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B10852964.png)
![2-Benzyloxycarbonylamino-3-{[(R)-1-(3-piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-propionic acid](/img/structure/B10852989.png)
![ethyl (7S)-11-oxo-14-(2-trimethylsilylethynyl)-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate](/img/structure/B10852996.png)
